molecular formula C11H10N2O2 B1442439 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde CAS No. 1309875-09-9

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Cat. No.: B1442439
CAS No.: 1309875-09-9
M. Wt: 202.21 g/mol
InChI Key: GOCQSPCAXCEKNX-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a heterocyclic compound that contains an oxadiazole ring fused with a benzaldehyde moiety. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological and chemical properties.

Biochemical Analysis

Biochemical Properties

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic transmission, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s. Additionally, this compound interacts with proteins involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation. Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . In cancer cells, it interacts with DNA and proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The compound also modulates the activity of various kinases and phosphatases, affecting signal transduction pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged anticancer effects . Its stability and efficacy may decrease over extended periods, necessitating periodic administration in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and significant therapeutic effects, such as improved cognitive function and reduced tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. The compound also affects the activity of enzymes involved in oxidative stress responses, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic processes . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, enhancing its functional effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the cyclization of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by nucleophilic alkylation . The general synthetic route can be summarized as follows:

    Cyclization: Hydrazide analogs are reacted with carbon disulfide and potassium hydroxide in ethanol under reflux conditions until the evolution of hydrogen sulfide ceases.

    Nucleophilic Alkylation: The resulting intermediate is then alkylated with an appropriate alkyl halide to form the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

Scientific Research Applications

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde has a wide range of scientific research applications:

Properties

IUPAC Name

4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-10-12-13-11(15-10)9-5-3-8(7-14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCQSPCAXCEKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)methanol (1.8 g, 8.8 mmol) in CH2Cl2 (50 mL) was added molecular sieves (1.5 g, 4 Å) and the mixture was cooled to 0° C. Pyridinium chlorochromate (2.27 g, 10.5 mmol) was added in portions to the reaction mixture then it was warmed to room temperature. After stirring for 2 hrs, the mixture was filtered through Celite and rinsed with additional CH2Cl2. The filtrate was concentrated in vacuo. Purification by chromatography (EtOAc-hexanes) provided 4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde as an off-white solid (1.3 g, 70%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
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4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
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4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
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4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
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4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Reactant of Route 6
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde

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